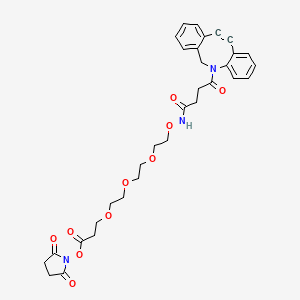
(R)-n-(1-hydroxypropan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-n-(1-hydroxypropan-2-yl)benzamide is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of a benzamide group attached to a hydroxypropan-2-yl moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-n-(1-hydroxypropan-2-yl)benzamide typically involves the reaction of benzoyl chloride with ®-1-amino-2-propanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure product.
Industrial Production Methods
In an industrial setting, the production of ®-n-(1-hydroxypropan-2-yl)benzamide can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-n-(1-hydroxypropan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.
Major Products Formed
Oxidation: Formation of ®-n-(1-oxopropan-2-yl)benzamide.
Reduction: Formation of ®-n-(1-aminopropan-2-yl)benzamide.
Substitution: Formation of ®-n-(1-chloropropan-2-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
®-n-(1-hydroxypropan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of ®-n-(1-hydroxypropan-2-yl)benzamide involves its interaction with specific molecular targets in the body. It can bind to enzymes and inhibit their activity, leading to various biological effects. The hydroxy group allows for hydrogen bonding with target proteins, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-1-hydroxypropan-2-yl 4-methylbenzenesulfonate
- ®-benzyl (1-hydroxypropan-2-yl)carbamate
Uniqueness
®-n-(1-hydroxypropan-2-yl)benzamide is unique due to its specific structural features, including the benzamide group and the chiral hydroxypropan-2-yl moiety. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C10H13NO2 |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
N-[(2R)-1-hydroxypropan-2-yl]benzamide |
InChI |
InChI=1S/C10H13NO2/c1-8(7-12)11-10(13)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,11,13)/t8-/m1/s1 |
InChI-Schlüssel |
RGVIMILWECPVOH-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@H](CO)NC(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CC(CO)NC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hexanoic acid, 6-[(3-methoxyphenyl)thio]-](/img/structure/B12069344.png)








![[3-(Cyclopentylmethoxy)phenyl]methanol](/img/structure/B12069408.png)



![4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B12069424.png)
